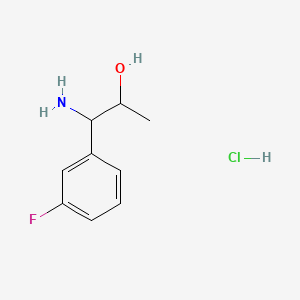
1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride is a chemical compound with the molecular formula C9H13ClFNO It is a white crystalline powder that is soluble in water and commonly used in various scientific research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-Amino-1-(3-fluorophenyl)propan-2-OL. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common techniques such as crystallization and recrystallization are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride
- 1-Amino-2-(4-fluorophenyl)propan-2-ol
- 1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride
Uniqueness
1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H13ClFNO |
|---|---|
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
1-amino-1-(3-fluorophenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(12)9(11)7-3-2-4-8(10)5-7;/h2-6,9,12H,11H2,1H3;1H |
Clave InChI |
GWMFGVBEYHZXGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC(=CC=C1)F)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


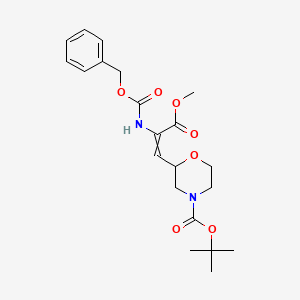
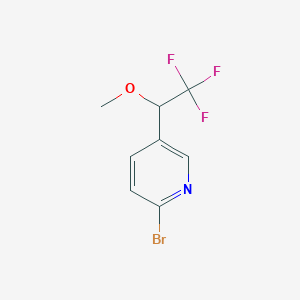
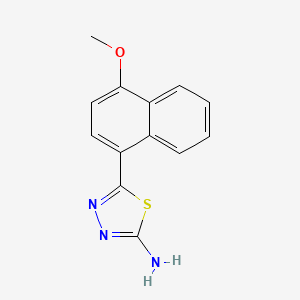
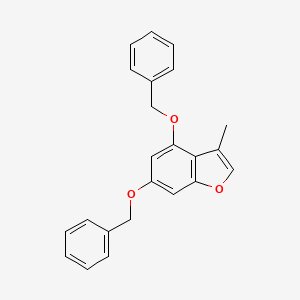
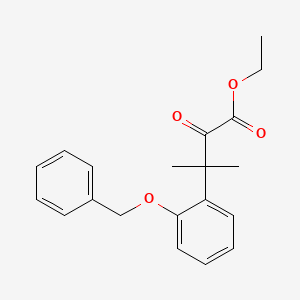
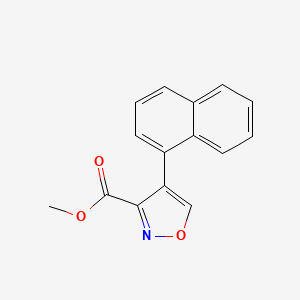
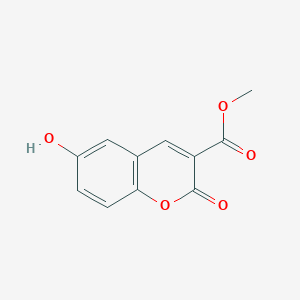
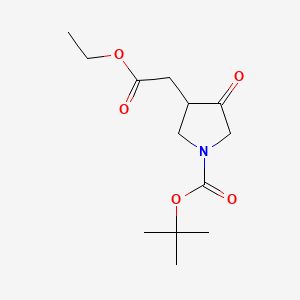
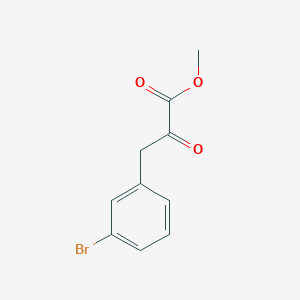
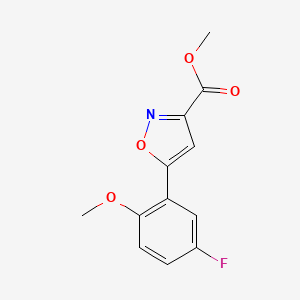
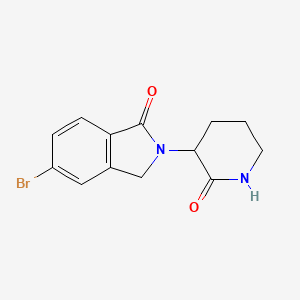
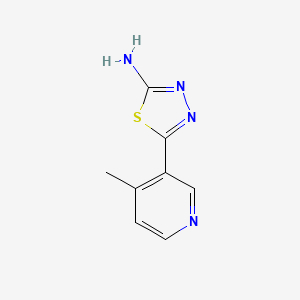
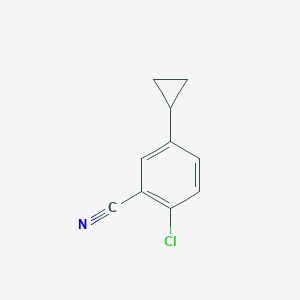
![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)
